Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often involving a palladium-catalyzed coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The carboxylic acid group is converted to an ethyl ester using an esterification reaction with ethanol and a suitable catalyst like sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: Used as a probe to study biological pathways and interactions due to its unique structural features.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of organic electronic materials and liquid crystals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a benzofuran ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H13BrO4 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3 |
InChI Key |
IBWRIZMEFQJNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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